N,N-bis(cyanomethyl)-4-fluorobenzamide
Description
N,N-bis(cyanomethyl)-4-fluorobenzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a fluorine atom at the para position and two cyanomethyl groups attached to the nitrogen atom. These compounds are typically synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions (e.g., CuCl and Cu(OTf)₂) .
Properties
CAS No. |
54240-94-7 |
|---|---|
Molecular Formula |
C11H8FN3O |
Molecular Weight |
217.2g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-fluorobenzamide |
InChI |
InChI=1S/C11H8FN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |
InChI Key |
RZJHLTTVQYWCKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N(CC#N)CC#N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CC#N)CC#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-bis(cyanomethyl)-4-fluorobenzamide with structurally related compounds, focusing on synthesis, spectral data, and substituent effects.
Structural and Spectral Comparisons
Table 1 summarizes key data for select N,N-bis(cyanomethyl)amine derivatives and related compounds:
*Theoretical values for this compound are estimated based on analogs.
Key Observations:
- Cyanomethyl Groups: The $^{13}\text{C-NMR}$ signal for cyanomethyl carbons consistently appears near 114–115 ppm across analogs, as seen in compounds 2c and 2e .
- Fluorine Effects: The electron-withdrawing fluorine substituent in 4-fluorobenzamide is expected to deshield adjacent aromatic carbons, shifting their $^{13}\text{C-NMR}$ signals upfield compared to non-fluorinated benzamide derivatives. This aligns with trends observed in fluorinated aromatic systems .
- Synthetic Challenges: Aromatic amines with electron-withdrawing groups (e.g., -F) often exhibit reduced reactivity in multi-component coupling reactions. For example, aniline derivatives with strong electron-withdrawing substituents favor Strecker-type products (e.g., cyanomethylamines) over bis(cyanomethyl)amines, as seen in reactions yielding ≤12% bis-products for unsubstituted aniline .
Substituent Effects on Reactivity and Yield
The electronic nature of substituents significantly impacts reaction pathways:
- Electron-Donating Groups (EDGs): Amines with EDGs (e.g., -OMe, -CH₃) enhance nucleophilicity, facilitating bis(cyanomethyl)amine formation. For instance, 2,2'-[Methylenebis(4-methoxybenzylimino)]bisacetonitrile (1a) was synthesized in 99% yield under optimized conditions .
- Electron-Withdrawing Groups (EWGs): EWGs (e.g., -F, -NO₂) reduce amine nucleophilicity, favoring alternative pathways. For example, aromatic amines with EWGs predominantly yield Strecker adducts (e.g., cyanomethylamines 4a–c) instead of bis(cyanomethyl)amines . This suggests that synthesizing this compound may require modified conditions (e.g., paraformaldehyde in methanol) to suppress competing reactions .
Catalytic System and Reaction Optimization
The cooperative CuCl/Cu(OTf)₂ catalytic system is critical for selective bis(cyanomethyl)amine synthesis . Key findings include:
- Formaldehyde Source: Formalin (aqueous formaldehyde) promotes five-component coupling adducts, while paraformaldehyde (polymeric) favors seven-component adducts, which can retro-convert to bis(cyanomethyl)amines under specific conditions .
- Solvent Effects: Methanol enhances yields for aromatic amines with EDGs, whereas acetonitrile is less effective .
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